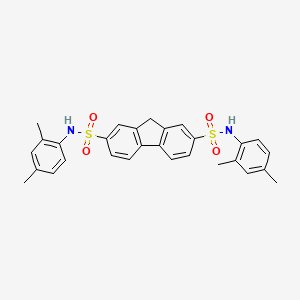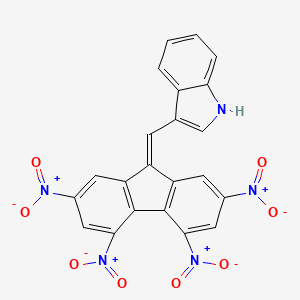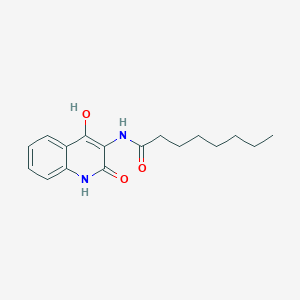![molecular formula C18H16Br2N4O2 B11978788 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a benzylidene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzimidazole derivative with hydrazine hydrate.
Benzylidene Bridge Formation: The final step involves the condensation of the hydrazide derivative with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the benzylidene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the benzylidene bridge, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzylidene bridge.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, it has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
作用机制
The mechanism by which 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE exerts its effects is multifaceted:
Molecular Targets: It can interact with DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole share the benzimidazole core.
Hydrazide Derivatives: Compounds such as isoniazid (used in tuberculosis treatment) feature the hydrazide group.
Benzylidene Derivatives: Compounds like benzylideneacetone have a similar benzylidene bridge.
Uniqueness
What sets 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE apart is its combination of these three functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H16Br2N4O2 |
|---|---|
分子量 |
480.2 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H16Br2N4O2/c1-11(9-24-10-21-15-4-2-3-5-16(15)24)18(26)23-22-8-12-6-13(19)7-14(20)17(12)25/h2-8,10-11,25H,9H2,1H3,(H,23,26)/b22-8+ |
InChI 键 |
DACZQMVLDVTJLF-GZIVZEMBSA-N |
手性 SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
规范 SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11978734.png)

![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)

![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)
![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)

![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
